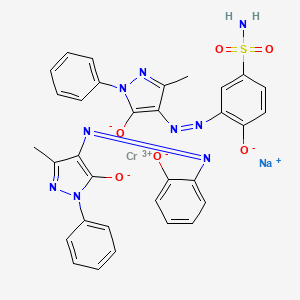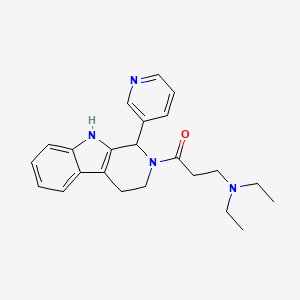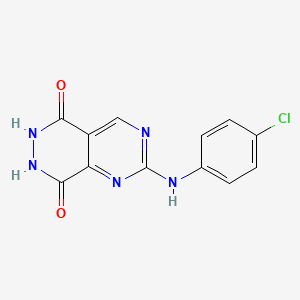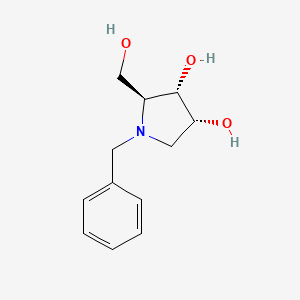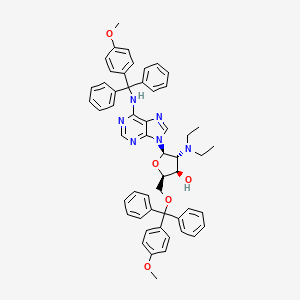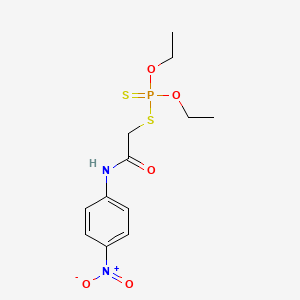
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4'-nitroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphorodithioate and nitroacetanilide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide typically involves the reaction of phosphorodithioic acid, O,O-diethyl ester with 2-mercapto-4’-nitroacetanilide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl phosphorodithioate and 2-mercapto-4’-nitroacetanilide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide has several scientific research applications:
Agriculture: It is used as a pesticide due to its ability to inhibit certain enzymes in pests.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide involves its interaction with specific molecular targets. In agricultural applications, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in pests. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target organisms. In pharmaceutical applications, the compound may interact with other enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound lacks the nitroacetanilide moiety, making it less versatile in certain applications.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a different ester group, which may affect its reactivity and applications.
Dimethoate: Another organophosphorus compound used as an insecticide, but with a different mechanism of action and target specificity.
The uniqueness of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide lies in its combined phosphorodithioate and nitroacetanilide structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6096-16-8 |
|---|---|
Molecular Formula |
C12H17N2O5PS2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H17N2O5PS2/c1-3-18-20(21,19-4-2)22-9-12(15)13-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3,(H,13,15) |
InChI Key |
SNWBUAHQUWURFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



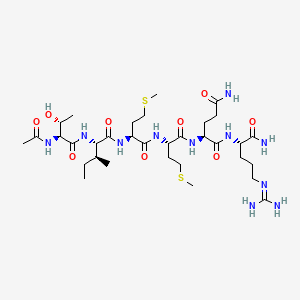

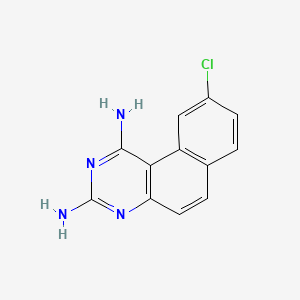
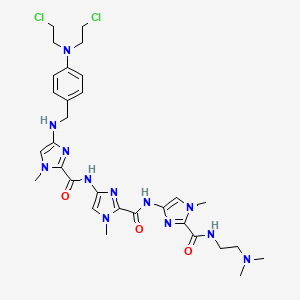
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)

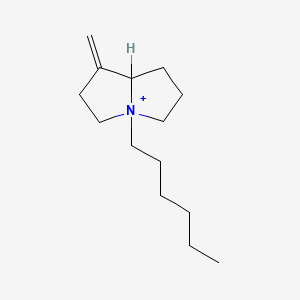
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)
